2,5-Thiophenedicarboxylic acid

Description

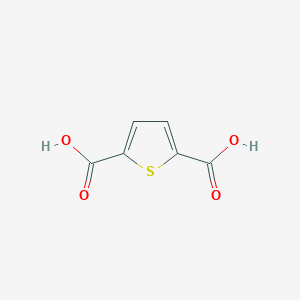

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGAZNXXGKTASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063392 | |

| Record name | 2,5-Thiophenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-31-9 | |

| Record name | 2,5-Thiophenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Thiophenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Thiophenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Thiophenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Thiophenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-THIOPHENEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q8A2G9Y8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Thiophenedicarboxylic Acid (CAS: 4282-31-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Thiophenedicarboxylic acid (CAS: 4282-31-9), a versatile heterocyclic compound. This document details its physicochemical properties, synthesis methodologies, and significant applications in materials science and as a precursor in medicinal chemistry. Detailed experimental protocols for its use in the synthesis of Metal-Organic Frameworks (MOFs) and for the biological evaluation of its derivatives are provided, alongside visualizations of key processes.

Core Compound Properties

This compound, also known as thiophene-2,5-dicarboxylate, is a key building block in the synthesis of various functional materials, including conductive polymers, fluorescent brightening agents, and coordination polymers.[1][2] Its rigid structure and the coordinating ability of its carboxylate groups make it a valuable linker in the construction of Metal-Organic Frameworks (MOFs).[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below.

| Property | Value | Citations |

| Molecular Formula | C₆H₄O₄S | [3] |

| Molecular Weight | 172.16 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | >300 °C (decomposes) | [1][2] |

| Solubility | Soluble in polar solvents like water and alcohols. | [5] |

| CAS Number | 4282-31-9 | [4] |

| InChI | InChI=1S/C6H4O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10) | [3][4] |

| InChIKey | YCGAZNXXGKTASZ-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=C(SC(=C1)C(=O)O)C(=O)O | [4] |

| Spectroscopic Data | Description |

| ¹H NMR | Spectra available, providing information on the proton environments in the molecule. |

| ¹³C NMR | Spectra available, detailing the carbon framework of the compound. |

| Mass Spectrometry | Data available for determining the molecular weight and fragmentation pattern. |

| Infrared (IR) Spec. | Spectra available, showing characteristic vibrational frequencies of the functional groups. |

| UV-Vis Spectroscopy | Data available, indicating the electronic absorption properties of the molecule. |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common laboratory-scale methods are summarized below.

Method 1: From Adipic Acid

A prevalent industrial method involves the reaction of adipic acid with thionyl chloride, followed by cyclization and aromatization.[3][4]

Method 2: From 2,5-Diiodothiophene (B186504)

A laboratory-scale synthesis involves the di-lithiation of 2,5-diiodothiophene followed by carboxylation with carbon dioxide.[6]

Key Applications and Experimental Protocols

This compound is a versatile building block with numerous applications. This section details its use in the synthesis of Metal-Organic Frameworks (MOFs) and as a precursor for compounds with potential anticancer activity.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is a widely used organic linker for the construction of MOFs due to its rigidity and the coordinating ability of its carboxylate groups. These MOFs have potential applications in gas storage and separation.

The following protocol describes the synthesis of an indium-derived 2,5-thiophenedicarboxylate MOF.

Materials:

-

This compound (TDC)

-

Indium(III) chloride (InCl₃)

-

Dimethylformamide (DMF)

-

Dioxane

-

Concentrated Nitric Acid (HNO₃)

-

Deionized water

-

20 mL scintillation vials

-

Syringe filter (0.45 µm)

Procedure:

-

Prepare a premixed solution of 18 mL of DMF and 12 mL of dioxane.

-

To this solution, add 107 mg (0.620 mmol) of this compound and 291 mg (1.32 mmol) of InCl₃.

-

In a separate vial, combine 324 mg (1.10 mmol) of cinchonine, 3 mL of deionized water, and 0.050 mL of concentrated HNO₃. Sonicate this mixture until all solids are dissolved.

-

Add the cinchonine solution to the DMF/dioxane mixture.

-

Sonicate the entire resulting solution for 10 minutes.

-

Filter the solution through a 0.45 µm syringe filter in 6 mL portions into six individual 20 mL scintillation vials.

-

Heat the vials at a specific temperature for a designated period to allow for crystal growth.

Caption: Experimental workflow for the synthesis of an indium-based MOF.

Precursor for Anticancer Agents

Derivatives of this compound, such as thiophene (B33073) carboxamides, have shown potential as anticancer agents. The proposed mechanisms of action for some thiophene derivatives involve the inhibition of tubulin polymerization and the WEE1 kinase, both of which are critical for cell division.[7]

The diagram below illustrates the potential mechanism by which certain thiophene derivatives may exert their anticancer effects. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle. Additionally, inhibition of WEE1 kinase, which negatively regulates the G2/M checkpoint, leads to premature mitotic entry. Both actions can result in mitotic catastrophe and subsequent cancer cell death.[7][8]

Caption: Proposed anticancer mechanism of thiophene derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol is a general guideline for evaluating the cytotoxic effects of thiophene derivatives on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Thiophene derivative compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for an additional 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

-

Formazan (B1609692) Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[1][9][10][11]

Synthesis of Fluorescent Brightening Agents

This compound is a key intermediate in the production of fluorescent whitening agents, such as 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (B47129). These compounds are used to enhance the whiteness of plastics, coatings, and inks.[12][13]

The synthesis involves the condensation of this compound with 5-tert-butyl-o-aminophenol.[12]

Materials:

-

This compound

-

5-tert-butyl-o-aminophenol

-

Boric acid

-

Trichlorobenzene

-

Xylene

Procedure:

-

Reaction Setup: In a reactor, combine trichlorobenzene and toluene in a 5:1 weight ratio to form a mixed solvent.

-

Addition of Reactants: Add this compound, 5-tert-butyl-o-aminophenol, and boric acid to the solvent mixture.

-

Condensation: Heat the mixture to approximately 120°C to initiate the condensation reaction.

-

Dehydration: Continuously remove the water generated during the reaction using a water separator to drive the reaction to completion.

-

Distillation: Increase the temperature to around 230°C to distill off the solvents.

-

Crystallization and Purification: Cool the reaction mixture to allow the product to crystallize. The crude product can then be purified by recrystallization from a solvent such as xylene.[12][13]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in materials science and drug discovery. Its utility as a linker in MOFs and coordination polymers is well-established, and its derivatives show promise as potent anticancer agents. This guide provides a foundational understanding and practical protocols for researchers and scientists working with this important compound. Further research into its biological activities and the development of novel materials based on this scaffold is warranted.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. US4267343A - Process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophene compounds - Google Patents [patents.google.com]

- 3. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]

- 13. CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 2,5-Thiophenedicarboxylic Acid

Introduction

2,5-Thiophenedicarboxylic acid (TDCA), a heterocyclic organic compound, is a pivotal building block for researchers and scientists in materials science, polymer chemistry, and drug development. Characterized by a central thiophene (B33073) ring flanked by two carboxylic acid groups, its rigid and electronically distinct structure makes it an excellent candidate for synthesizing advanced materials. TDCA is notably used as an organic linker in the formation of metal-organic frameworks (MOFs), a precursor for conductive polymers and high-performance polyesters, and an intermediate in the synthesis of pharmaceuticals, fungicides, and fluorescent brightening agents.[1][2][3][4] This guide provides an in-depth overview of the core physicochemical properties of TDCA, detailed experimental protocols, and logical workflows relevant to its synthesis and analysis.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values, compiled from various sources, provide a quantitative foundation for its application in research and development. It is important to note that some values are experimentally determined while others are estimates and should be regarded accordingly.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | thiophene-2,5-dicarboxylic acid | [5] |

| Synonyms | 2,5-Dicarboxythiophene, TDCA | [5][6] |

| CAS Number | 4282-31-9 | [5] |

| Molecular Formula | C₆H₄O₄S | [4][5] |

| Molecular Weight | 172.16 g/mol | [2][5] |

| Physical Properties | ||

| Appearance | White to light yellow crystalline powder | [2][4][7] |

| Melting Point | >300 °C, 355-360 °C, 359 °C | [2][4][7] |

| Boiling Point | 272.46 °C (Rough Estimate) | [8] |

| Density | 1.473 g/cm³ (Estimate) | [8] |

| pKa | 2.76 ± 0.10 (Predicted) | [8] |

| Solubility | ||

| Water | Very soluble / Slightly soluble | [2][8] |

| Methanol | Almost transparent solubility | [7][9] |

| Thermochemical Data | ||

| Enthalpy of Combustion | - (Reported) | |

| Enthalpy of Sublimation | - (Reported) | [1] |

Note on solubility: There are conflicting reports regarding the solubility of TDCA in water, with sources describing it as both "very soluble" and "slightly soluble".[1][2][10][8] This discrepancy may depend on factors such as temperature and the crystalline form of the material. Researchers are advised to determine solubility experimentally for their specific conditions. Studies on its solid-liquid equilibrium in various organic and binary solvent systems are available.[11]

Spectroscopic and Crystallographic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. Comprehensive spectral data has been reported for this compound.

Table 2: Summary of Spectroscopic and Crystallographic Data

| Technique | Description | Source(s) |

| ¹H-NMR | Spectra available for structural confirmation. | [12] |

| ¹³C-NMR | Spectra available, typically run in DMSO-d₆. | [13] |

| FT-IR | Data available from KBr wafer and ATR-IR techniques. | [5][14] |

| UV-Vis | UV-Visible spectra have been recorded. | [5] |

| Mass Spectrometry | GC-MS data is available, showing characteristic fragmentation. | [5] |

| Raman Spectroscopy | FT-Raman spectra have been reported. | [5] |

| Crystal Structure | Crystal data is accessible through the Crystallography Open Database (COD) under records 2204452 and 4504915. | [5] |

Experimental Protocols & Workflows

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound. Below are summaries of established experimental protocols.

Protocol 1: Synthesis from Adipic Acid

A common industrial synthesis route involves the reaction of adipic acid with thionyl chloride, followed by hydrolysis and purification.[1][15]

Methodology:

-

Reaction Setup: Adipic acid and a catalyst (e.g., 4-dimethylaminopyridine (B28879) or pyridine) are charged into a reactor.[8][15]

-

Chlorination: Thionyl chloride is added, and the mixture is heated to reflux (approx. 78-90 °C) for several hours.[15][16] This converts the adipic acid into an intermediate acid chloride.

-

Distillation: Excess thionyl chloride is removed via distillation. The remaining residue is heated to a higher temperature (e.g., 140-160 °C) to complete the reaction.[8][15][16]

-

Hydrolysis: The resulting acid chloride is carefully hydrolyzed by adding it to a sodium hydroxide (B78521) solution to form the disodium (B8443419) salt of TDCA.[15][16]

-

Purification & Decolorization: The aqueous solution is treated with activated carbon at an elevated temperature (e.g., 80 °C) to remove impurities and then filtered.[15]

-

Acidification: The filtrate is cooled, and hydrochloric or sulfuric acid is added to precipitate the this compound product by adjusting the pH to approximately 2.0.[15][16]

-

Isolation: The crystalline product is isolated by filtration, washed with water, and dried under vacuum.[15][16] Purity can be assessed by HPLC.[15]

Protocol 2: Synthesis from 2,5-Diiodothiophene (B186504)

An alternative laboratory-scale synthesis involves the di-lithiation of a thiophene precursor followed by carboxylation.[17]

Methodology:

-

Reaction Setup: 2,5-diiodothiophene is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and anhydrous ether under a nitrogen atmosphere and cooled to -5 °C.[17]

-

Lithiation: n-Butyllithium (1.5 M solution) is added dropwise to the solution over 30 minutes. The mixture is then held at 0 °C for two hours to form the 2,5-dilithiothiophene intermediate.[17]

-

Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture, first at 0 °C and then at 10 °C, to carboxylate the intermediate. The mixture is stirred overnight at room temperature.[17]

-

Workup and Isolation: Water is added, and the aqueous layer is acidified with 2N sulfuric acid. The precipitated product is extracted with ether. The combined organic phases are washed with water and brine, dried over calcium sulfate, filtered, and the solvent is evaporated to yield the crude product.[17]

General Analytical Workflow

The characterization of a synthesized organic compound like TDCA follows a logical progression of analytical techniques to confirm its identity, purity, and structure.[18][19][20]

References

- 1. This compound | 4282-31-9 [chemicalbook.com]

- 2. This compound, 99% 4282-31-9 India [ottokemi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C6H4O4S | CID 20273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 4282-31-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. labsolu.ca [labsolu.ca]

- 10. Thiophene-2,5-dicarboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 11. This compound (CAS 4282-31-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. This compound(4282-31-9) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 20. rroij.com [rroij.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,5-Thiophenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, bonding, and key experimental protocols related to 2,5-thiophenedicarboxylic acid. This important heterocyclic compound serves as a crucial building block in the synthesis of various materials, including fluorescent agents, fungicides, and pharmaceuticals.[1][2]

Core Molecular Properties

While specific crystallographic data for bond lengths and angles of the free acid were not available in the cited literature, the general properties of this compound are well-documented.

| Property | Value |

| Molecular Formula | C₆H₄O₄S |

| Molecular Weight | 172.16 g/mol [3][4] |

| Appearance | White to light yellow powder or crystals[1] |

| Melting Point | >300 °C[1] |

| CAS Number | 4282-31-9[5] |

Molecular Structure and Bonding

This compound consists of a central five-membered thiophene (B33073) ring substituted with two carboxylic acid groups at the 2 and 5 positions. The thiophene ring is an aromatic system, with the sulfur atom participating in the delocalized π-electron system. This aromaticity confers significant stability to the ring.

The bonding within the molecule is characterized by covalent sigma bonds forming the main framework and a delocalized pi system across the thiophene ring. The carboxylic acid functional groups are planar and can participate in extensive intermolecular hydrogen bonding. The molecule possesses two rotatable bonds between the thiophene ring and the carboxylic acid groups.[3]

The presence and nature of the functional groups can be confirmed by various spectroscopic techniques. For instance, infrared spectroscopy would reveal characteristic absorptions for the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and vibrations associated with the thiophene ring. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern and the electronic structure of the molecule.

Intermolecular Interactions and Crystal Packing

In the solid state, this compound molecules are expected to form an extensive network of intermolecular hydrogen bonds. The carboxylic acid groups are both hydrogen bond donors (from the hydroxyl group) and acceptors (at the carbonyl oxygen). This leads to the formation of strong, directional hydrogen bonds, which dictate the packing of the molecules in the crystal lattice. These interactions are crucial in determining the physical properties of the solid, such as its high melting point and solubility in polar solvents.[2][6] The supramolecular structure is likely to feature dimeric hydrogen bonding between carboxylic acid groups of adjacent molecules, a common motif in carboxylic acid crystals.[7]

Visualization of Molecular Structure and Interactions

To illustrate the molecular structure and the logical relationship of its components, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Dimeric hydrogen bonding in this compound.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. The following sections provide generalized procedures for key experimental techniques.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

X-ray Crystallography Protocol

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[8]

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Crystal Mounting: A suitable crystal (typically < 0.1 mm in all dimensions) is selected and mounted on a goniometer head.[9]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[9] The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

-

Sample Preparation:

-

For ¹H NMR, 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[10][11]

-

For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of deuterated solvent is typically required.[10][11]

-

The solution is filtered through a small plug of glass wool in a Pasteur pipette into a 5 mm NMR tube to remove any particulate matter.[10][12]

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol

ATR-FTIR is a rapid and convenient method for obtaining the infrared spectrum of a solid sample with minimal preparation.[13]

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric and instrumental absorptions.[14]

-

Sample Application: A small amount of the powdered this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal surface.[15]

-

Sample Spectrum Acquisition: The infrared spectrum of the sample is recorded.

-

Data Processing: The final spectrum is typically displayed in terms of absorbance or transmittance as a function of wavenumber. The background spectrum is automatically subtracted from the sample spectrum.

References

- 1. This compound, 99% 4282-31-9 India [ottokemi.com]

- 2. This compound | 4282-31-9 [chemicalbook.com]

- 3. This compound | C6H4O4S | CID 20273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Hydrogen-bonded assemblies in the molecular crystals of 2,2'-thiodiacetic acid with ethylenediamine and o-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rigaku.com [rigaku.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. agilent.com [agilent.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

Solubility of 2,5-Thiophenedicarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-thiophenedicarboxylic acid (TDCA) in various organic solvents. Understanding the solubility of TDCA, a versatile building block in the synthesis of polymers, dyes, and pharmaceuticals, is critical for its application in materials science and drug development.[1] This document compiles available data on its solubility, outlines common experimental methodologies for its determination, and presents a generalized workflow for such experimental procedures.

Core Physical and Chemical Properties

This compound (CAS: 4282-31-9) is a white to light yellow crystalline powder with a molecular formula of C₆H₄O₄S and a molecular weight of 172.16 g/mol .[1][2] It has a high melting point, reportedly above 300 °C.[3][4][5] While it is very soluble in water, its solubility in organic solvents varies significantly, which is a key consideration for its use in organic synthesis and material science applications.[3][4][5][6]

Quantitative Solubility Data

A key study investigated the solid-liquid equilibrium of this compound in several organic solvents at temperatures ranging from 278.15 K to 333.15 K under atmospheric pressure.[7] The solvents studied include methanol, ethanol (B145695), isopropanol, n-butanol, acetic acid, n-hexane, acetonitrile, and acetone.[7] The study concluded that ethanol is the most suitable solvent for the crystallization process of this compound.[7]

The following table summarizes the solvents in which the solubility of this compound has been experimentally determined.

| Solvent | Temperature Range (K) |

| Methanol | 278.15 - 333.15 |

| Ethanol | 278.15 - 333.15 |

| Isopropanol | 278.15 - 333.15 |

| n-Butanol | 278.15 - 333.15 |

| Acetic Acid | 278.15 - 333.15 |

| n-Hexane | 278.15 - 333.15 |

| Acetonitrile | 278.15 - 333.15 |

| Acetone | 278.15 - 333.15 |

Table 1: Organic solvents in which the solubility of this compound has been studied.[7]

Further research has also explored the solid-liquid equilibrium of this compound in binary solvent mixtures, such as acetic acid + ethanol and water + ethanol.[7][8]

Experimental Protocol for Solubility Determination

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental process. A common and reliable method employed for such measurements is the gravimetric method. The following is a generalized protocol that reflects a standard approach for determining the solubility of a compound like this compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Crystallization vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated thermometer

-

Syringe with a filter (e.g., 0.45 µm)

-

Pre-weighed vials

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation: An excess amount of this compound is added to a known mass of the chosen organic solvent in the crystallization vessel.

-

Equilibration: The vessel is sealed and placed in the thermostatic water bath set to the desired temperature. The solution is continuously stirred to ensure it reaches equilibrium. The time required to reach equilibrium should be determined experimentally, but is typically several hours.

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to settle. A sample of the clear, saturated supernatant is withdrawn using a pre-heated syringe fitted with a filter to prevent any solid particles from being collected.

-

Gravimetric Analysis: The collected sample is immediately transferred to a pre-weighed vial. The exact mass of the saturated solution is determined using an analytical balance.

-

Solvent Evaporation: The solvent in the vial is then evaporated, typically in a drying oven at a temperature below the decomposition point of the solute, until a constant weight is achieved.

-

Mass Determination: The mass of the remaining solid (the dissolved this compound) is measured.

-

Calculation: The solubility is then calculated, commonly expressed as mass fraction, mole fraction, or grams of solute per 100 g of solvent.

-

Repetition: The experiment is repeated at different temperatures to obtain a solubility curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Thermodynamic Analysis

The temperature-dependent solubility data can be further utilized to calculate important thermodynamic properties of the dissolution process, such as the standard molar enthalpy (ΔH°), standard molar Gibbs energy (ΔG°), and standard molar entropy (ΔS°).[7] These parameters provide valuable insights into the spontaneity and energetic favorability of the dissolution of this compound in different solvents. The van't Hoff analysis is a common method used to derive these thermodynamic quantities from the experimental solubility data.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H4O4S | CID 20273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4282-31-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Thiophene-2,5-dicarboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. This compound (CAS 4282-31-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Synthesis of 2,5-Thiophenedicarboxylic Acid from Adipic Acid: A Technical Guide

Introduction

2,5-Thiophenedicarboxylic acid (TDCA) is a valuable heterocyclic compound widely utilized as a building block in the synthesis of fluorescent whitening agents, performance polymers, and pharmaceuticals.[1][2] Its rigid, aromatic structure and the presence of two carboxylic acid functional groups make it an ideal monomer for creating materials with enhanced thermal and mechanical properties.[2] While various synthetic routes to TDCA exist, a notable and industrially relevant method involves the direct conversion of adipic acid.[1][3][4] This guide provides an in-depth technical overview of this synthesis, tailored for researchers, scientists, and professionals in drug development.

Reaction Overview

The synthesis of this compound from adipic acid is primarily achieved through a reaction with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).[5][6] The reaction proceeds through the formation of adipoyl chloride, which then undergoes a complex cyclization and aromatization sequence to yield the thiophene (B33073) ring.

The overall chemical transformation can be represented as follows:

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound from adipic acid, based on established laboratory and scaled-up processes.

Protocol 1: Laboratory Scale Synthesis

This protocol is adapted from patented laboratory procedures.[6]

Materials:

-

Adipic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Initial Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, condenser, and dropping funnel, charge 655 g (5.5 mol) of thionyl chloride and 11 g (0.14 mol) of pyridine. Heat the mixture to 30-35°C.

-

Addition of Adipic Acid: Gradually add 204.4 g (1.4 mol) of adipic acid to the reaction mixture over 1 hour. The escaping hydrogen chloride and sulfur dioxide gas should be led off and absorbed.

-

Second Thionyl Chloride Addition: Heat the mixture to 85-95°C and add a further 4 to 7 parts of thionyl chloride. Maintain good reflux at this temperature.

-

Removal of Excess Reagent: Remove the excess thionyl chloride and other volatile by-products by distillation under reduced pressure (10-50 mbar) at a temperature of 80-110°C.

-

Completion of Reaction: Heat the distillation residue to 140-160°C and maintain this temperature for approximately 3 hours to bring the reaction to completion, yielding the acid chloride of this compound.

-

Hydrolysis: The resulting acid chloride is then hydrolyzed. Prepare a solution of 1600 g of water and 490 g of a 30% sodium hydroxide solution. The hot melt of the acid chloride is added incrementally to this solution, maintaining the temperature between 40-50°C.

-

Acidification and Isolation: Adjust the pH of the resulting solution with hydrochloric acid to precipitate the free this compound. The precipitate is then filtered, washed, and dried.

Protocol 2: Large-Scale Synthesis

This protocol is based on a scaled-up industrial process.[5]

Materials:

-

Adipic acid: 365 kg

-

4-dimethylaminopyridine (DMAP): 8 kg

-

Thionyl chloride: 3500 kg

-

Sodium hydroxide solution (30%)

-

Hydrochloric acid

-

Activated carbon

Procedure:

-

Charging the Reactor: In a clean and dry reactor, charge 365 kg of adipic acid and 8 kg of 4-dimethylaminopyridine under vacuum. Then, introduce 3500 kg of thionyl chloride under vacuum.

-

Initial Reaction: After standing for 6 minutes, begin stirring and open the cooling water to the reactor jacket and condenser. Stir for 30 minutes under exhaust.

-

Heating and Reflux: Heat the mixture. The material temperature should be increased to 78°C over approximately 5 hours and then maintained at a good reflux between 78-81°C for 3.5 hours.

-

Distillation of Excess Thionyl Chloride: Over 21 hours, slowly raise the temperature to 110°C to distill off the excess thionyl chloride.

-

High-Temperature Reaction and Vacuum Distillation: Increase the temperature to 120°C and apply a vacuum to distill off high-boiling point by-products. Further, raise the temperature to 138°C and maintain. The temperature is then slowly raised to 165°C under a vacuum of 0.07 MPa to distill the acid chloride, yielding approximately 475 kg.

-

Hydrolysis: The distilled acid chloride is heated to 70°C, and 100 kg of water is added dropwise until the acid chloride is fully hydrolyzed to a solid. Add water to a total volume of 2500 L.

-

Basification and Heating: Add a 30% concentration of liquid sodium hydroxide to adjust the pH to 10. Heat the mixture to 72°C and hold for 2 hours, ensuring the pH remains around 9.3.

-

Decolorization and Filtration: Cool the solution to 40°C. Add activated carbon and stir at 80°C for 1 hour for decolorization. Cool to 30°C and filter the solution.

-

Acidification and Product Isolation: Transfer the filtrate to an acidification reactor. Add hydrochloric acid dropwise while stirring to bring the pH to 2.0. The precipitated product is then centrifuged, and the filter cake is dried.

-

Drying: The final product is dried in a vacuum dryer at 110°C for 4.5 hours under a vacuum of 0.08 MPa.

Quantitative Data Summary

The following table summarizes the quantitative data from the described large-scale synthesis protocol.[5]

| Parameter | Value |

| Reactants | |

| Adipic Acid | 365 kg |

| 4-dimethylaminopyridine (DMAP) | 8 kg |

| Thionyl Chloride | 3500 kg |

| Reaction Conditions | |

| Initial Reaction Temperature | 40°C |

| Reflux Temperature | 78-81°C |

| Reflux Time | 3.5 hours |

| Final Reaction Temperature | 138°C (maintained) |

| Acid Chloride Distillation Temperature | up to 165°C |

| Hydrolysis Temperature | 70°C |

| Basification pH | 9.3 - 10 |

| Decolorization Temperature | 80°C |

| Final Product pH | 2.0 |

| Drying Temperature | 110°C |

| Yield and Purity | |

| Yield of Acid Chloride | 475 kg |

| Final Product Weight | 325 kg |

| Yield (based on Adipic Acid) | 75.58% |

| Purity (HPLC) | 99.13% |

Visualizations

Reaction Pathway

The following diagram illustrates the conceptual reaction pathway from adipic acid to this compound.

Experimental Workflow

This diagram outlines the major steps in the large-scale synthesis and purification process.

References

- 1. This compound | 4282-31-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 99 4282-31-9 [sigmaaldrich.com]

- 4. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents [patents.google.com]

Spectroscopic Analysis of 2,5-Thiophenedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Thiophenedicarboxylic acid, a vital building block in the synthesis of various materials and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing key identifiers for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure of this compound, revealing the chemical environment of its constituent hydrogen and carbon atoms. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is characterized by two main signals. Due to the symmetrical nature of the molecule, the two protons on the thiophene (B33073) ring are chemically equivalent, as are the two carboxylic acid protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | Singlet | 2H | Thiophene ring protons (H-3, H-4) |

| ~13.5 (broad) | Singlet | 2H | Carboxylic acid protons (-COOH) |

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature and may appear as a very broad signal.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum in DMSO-d6 displays three distinct signals, corresponding to the three unique carbon environments in the molecule.[1][2]

| Chemical Shift (δ) ppm | Assignment |

| ~163 | Carboxylic acid carbons (C=O) |

| ~142 | Thiophene ring carbons attached to carboxylic acids (C-2, C-5) |

| ~132 | Thiophene ring carbons bearing hydrogen (C-3, C-4) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The data presented below is typical for a solid-state measurement using an Attenuated Total Reflectance (ATR) or KBr pellet method.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Strong, Broad | O-H stretch of the carboxylic acid dimer |

| ~1680 | Strong | C=O stretch of the carboxylic acid |

| ~1550 | Medium | C=C stretch of the thiophene ring |

| ~1420 | Medium | O-H bend of the carboxylic acid |

| ~1290 | Strong | C-O stretch of the carboxylic acid |

| ~820 | Medium | C-H out-of-plane bend of the thiophene ring |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, which is crucial for confirming its identity. The data below was obtained via electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 172 | 94.8 | [M]⁺ (Molecular Ion) |

| 155 | 100.0 | [M - OH]⁺ |

| 127 | 5.7 | [M - COOH]⁺ |

| 111 | 21.4 | [M - COOH - O]⁺ |

| 83 | 9.8 | |

| 82 | 8.9 | |

| 81 | 9.4 | |

| 55 | 1.9 | |

| 45 | 9.1 | [COOH]⁺ |

| 39 | 15.5 |

Note: The fragmentation pattern is consistent with the characteristic loss of hydroxyl (-OH) and carboxyl (-COOH) groups from the molecular ion.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a standard 5 mm NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution. A brief period of sonication may be used if necessary.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d6.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-16 ppm.

-

Referencing: The residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm) is used as the internal reference.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the proton frequency).

-

Solvent: DMSO-d6.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak of DMSO-d6 (δ ≈ 39.5 ppm) is used as the internal reference.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound powder onto the center of the ATR crystal to completely cover it.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

After the measurement, clean the ATR crystal thoroughly.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Note: As this compound is a non-volatile solid, derivatization is typically required for GC-MS analysis. A common method is silylation to convert the carboxylic acids to their more volatile trimethylsilyl (B98337) (TMS) esters.

Sample Preparation (Derivatization):

-

Accurately weigh approximately 1 mg of this compound into a vial.

-

Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

-

Allow the sample to cool to room temperature before injection.

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature of 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

References

Thermal Stability and Decomposition of 2,5-Thiophenedicarboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

2,5-Thiophenedicarboxylic acid (TDCA) is a versatile heterocyclic building block of significant interest in the development of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical agents. Its rigid, aromatic structure imparts desirable thermal properties to the materials into which it is incorporated. Understanding the intrinsic thermal stability and decomposition pathway of TDCA is crucial for its effective application, particularly in drug development and materials science, where thermal processing and long-term stability are critical parameters.

While a comprehensive, publicly available dataset on the thermal decomposition of pure this compound is limited, this guide synthesizes the available information and provides a framework for its thermal analysis. A key study identified, which contains detailed thermal analysis data, is "DFT, spectroscopic, DSC/TGA, electronic, biological and molecular docking investigation of this compound: A promising anticancer agent" published in the Journal of Molecular Structure. However, the full text of this article, containing the specific experimental data, is not widely accessible at this time.

Thermal Profile of this compound

Based on available data, this compound is a highly thermally stable compound. It is consistently reported to have a melting point above 300 °C, indicating strong intermolecular forces within its crystal lattice.

Key Thermal Characteristics (Qualitative)

-

High Melting Point: The melting point of >300 °C suggests that significant thermal energy is required to overcome the crystalline structure.

-

Decomposition Behavior: It is anticipated that decomposition occurs at or near the melting point. The decomposition process is likely to involve decarboxylation, where the carboxylic acid groups are lost as carbon dioxide. The stability of the thiophene (B33073) ring itself will influence the final decomposition products at higher temperatures.

Due to the lack of specific quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in the public domain, a detailed breakdown of decomposition temperatures and associated weight losses cannot be definitively provided in a tabular format at this time.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and decomposition of this compound, a series of standard thermal analysis techniques should be employed. The following outlines the typical experimental methodologies.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of the material as a function of temperature. This provides information on decomposition temperatures, the number of decomposition steps, and the composition of the material.

Typical Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The initial temperature is set to ambient (e.g., 25 °C).

-

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600-800 °C).

-

Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to identify the onset of decomposition, peak decomposition temperatures, and the percentage of weight loss at each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting, crystallization, glass transitions, and other thermal events.

Typical Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

The instrument is calibrated using standard reference materials (e.g., indium).

-

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a heating ramp at a constant rate (e.g., 10 °C/min) that encompasses the expected melting and decomposition temperatures.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events, and to determine the temperatures and enthalpy changes associated with these transitions.

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of a compound like this compound.

Conclusion

The Genesis of a Versatile Building Block: A Technical History of 2,5-Thiophenedicarboxylic Acid

For Immediate Release

A deep dive into the historical discovery and synthetic evolution of 2,5-thiophenedicarboxylic acid, a pivotal molecule in materials science and pharmaceutical development. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive technical guide, complete with detailed experimental protocols, quantitative data, and visualized synthetic pathways.

The journey of this compound, a seemingly simple heterocyclic compound, is intrinsically linked to the birth of thiophene (B33073) chemistry itself. Its story begins not with a direct synthesis, but with the foundational discovery of the thiophene ring by German chemist Viktor Meyer in 1882.[1][2] Meyer's serendipitous identification of thiophene as a contaminant in benzene, through the failure of the "indophenin test" with purified benzene, ignited a flurry of research into this new class of sulfur-containing aromatic compounds.[1]

The Dawn of Thiophene Chemistry: Early Synthetic Milestones

Following Meyer's discovery, the late 19th century witnessed the rapid development of fundamental methods for constructing the thiophene ring, laying the groundwork for the eventual synthesis of its derivatives.

-

Viktor Meyer's Inaugural Synthesis (1883): A year after its discovery, Meyer reported the first synthesis of the parent thiophene from acetylene (B1199291) and sulfur, a landmark achievement that opened the door to targeted thiophene chemistry.[1]

-

The Paal-Knorr Thiophene Synthesis (1884): Independently developed by Carl Paal and Ludwig Knorr, this method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀), to form the thiophene ring.[1][3] This versatile synthesis became a cornerstone for creating substituted thiophenes.[4]

-

The Volhard-Erdmann Cyclization (1885): Jacob Volhard and Hugo Erdmann developed a method for synthesizing thiophenes by the cyclization of 1,4-difunctional compounds, such as disodium (B8443419) succinate, with phosphorus heptasulfide.[1]

While these pioneering efforts focused on the synthesis of the core thiophene structure and its simpler alkyl or aryl derivatives, they provided the chemical toolkit necessary for the subsequent creation of more complex molecules like this compound.

The Emergence of this compound: Key Synthetic Approaches

While a definitive first synthesis of this compound is not clearly documented in the immediate aftermath of thiophene's discovery, several key synthetic routes have been established and refined over the decades. These methods can be broadly categorized into ring-formation strategies and functionalization of a pre-formed thiophene ring.

Synthesis from Acyclic Precursors

A dominant and industrially significant route to this compound involves the construction of the thiophene ring from a linear, non-cyclic starting material. The most prominent example is the synthesis from adipic acid.

Synthesis from Adipic Acid and Thionyl Chloride: This widely used industrial method involves the reaction of adipic acid with thionyl chloride in the presence of a catalyst, such as pyridine. The reaction proceeds through the formation of an acid chloride intermediate, which then undergoes cyclization and subsequent hydrolysis to yield this compound.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Adipic Acid

Materials:

-

Adipic acid

-

Thionyl chloride

-

Pyridine (catalyst)

-

Sodium hydroxide (B78521) solution (30%)

-

Sulfuric acid

-

Activated carbon

-

Filtration aid (e.g., Kieselgur)

-

Water

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, condenser, dropping funnel, and inert gas inlet, add 3 to 6 parts of thionyl chloride and a catalytic amount of pyridine.

-

Gradually add 1 part of adipic acid to the mixture while maintaining the temperature between 20°C and 90°C.

-

Add a further 4 to 7 parts of thionyl chloride, maintaining the temperature in the range of 85°C to 95°C.

-

After the addition is complete, remove excess thionyl chloride and volatile by-products under reduced pressure.

-

Heat the reaction mixture to a temperature between 140°C and 160°C to bring the reaction to completion, forming the acid chloride of thiophene-2,5-dicarboxylic acid.

-

Cool the reaction mixture and hydrolyze the resulting acid chloride by adding it to an aqueous solution of sodium hydroxide.

-

Adjust the pH of the solution to 4.8-5.0 with sulfuric acid.

-

Decolorize the solution with activated carbon and clarify with a filtration aid.

-

Acidify the filtrate with sulfuric acid to precipitate the crude this compound.

-

Isolate the product by filtration, wash with water, and dry.[5]

Synthesis via Functionalization of the Thiophene Ring

Another strategic approach involves the introduction of carboxylic acid functional groups onto a pre-existing thiophene ring.

Carboxylation of 2,5-Dihalothiophenes: This method utilizes a 2,5-dihalogenated thiophene, such as 2,5-diiodothiophene (B186504) or 2,5-dibromothiophene, as the starting material. The dihalothiophene is treated with a strong base, typically an organolithium reagent like n-butyllithium, to generate a dianion intermediate. This intermediate is then quenched with carbon dioxide to introduce the two carboxylic acid groups.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these key synthetic methodologies, the following diagrams have been generated using the DOT language.

Caption: Synthesis of this compound from Adipic Acid.

Caption: Synthesis from a 2,5-Dihalothiophene Precursor.

Quantitative Data

The physicochemical properties of this compound are crucial for its application in various fields. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄O₄S | [7] |

| Molecular Weight | 172.16 g/mol | [7] |

| Melting Point | >300 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | |

| Solubility in Water | Sparingly soluble | |

| pKa | pKa1 ≈ 3.5, pKa2 ≈ 4.5 |

Conclusion

From its conceptual roots in the discovery of the thiophene ring to its modern-day production and application, this compound has evolved into a molecule of significant scientific and industrial importance. The development of robust synthetic methods has enabled its use as a versatile building block in the creation of advanced materials, including conductive polymers and high-performance polyesters, as well as in the synthesis of pharmaceutically active compounds. The historical journey of this compound underscores the profound impact of fundamental discoveries in organic chemistry on the advancement of materials science and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. globethesis.com [globethesis.com]

- 7. This compound | C6H4O4S | CID 20273 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Carboxyl Group Reactivity of 2,5-Thiophenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the carboxyl groups in 2,5-Thiophenedicarboxylic acid, a versatile heterocyclic building block. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows for the principal reactions involving the carboxylic acid functionalities. The information compiled herein is intended to support research and development activities in polymer chemistry, materials science, and drug discovery.

Core Reactivity of the Carboxyl Groups

This compound (TDC) is a symmetrical molecule featuring two carboxylic acid groups attached to a central thiophene (B33073) ring. The electron-rich nature of the thiophene ring influences the acidity and reactivity of these carboxyl groups. The predicted pKa of this compound is approximately 2.76, indicating that it is a relatively strong dicarboxylic acid. This acidity facilitates various reactions typical of carboxylic acids, including salt formation, esterification, amidation, and conversion to more reactive acyl chlorides.

The two carboxyl groups are chemically equivalent, suggesting they should exhibit similar reactivity. However, steric hindrance and electronic effects introduced by the substitution of one group can potentially influence the reactivity of the second.

Key Reactions and Experimental Data

The carboxyl groups of this compound readily undergo several important chemical transformations. The following sections provide quantitative data and experimental protocols for these key reactions.

Conversion to Acyl Chloride

The transformation of the dicarboxylic acid to the corresponding diacyl chloride is a common strategy to activate the carboxyl groups for subsequent reactions. This is typically achieved using thionyl chloride, often with a catalytic amount of a base like pyridine.

Table 1: Synthesis of this compound Dichloride

| Reagents | Catalyst | Temperature (°C) | Reaction Time | Yield | Reference |

| Adipic acid, Thionyl chloride | Pyridine | 85-95 | 10-18 h | Not specified | [1] |

| Adipic acid, Thionyl chloride | Pyridine | 140-160 (final step) | Not specified | High (inferred) | [2] |

Experimental Protocol: Synthesis of this compound Dichloride [1][2]

-

To a reaction vessel equipped with a stirrer, thermometer, condenser, and dropping funnel, add 1 molar equivalent of adipic acid to 6.5-8 molar equivalents of thionyl chloride.

-

Add a catalytic amount of pyridine.

-

Slowly heat the mixture to 85-95°C and maintain this temperature for 10-18 hours.

-

Remove the excess thionyl chloride, for instance, by distillation under reduced pressure.

-

Heat the reaction mixture to 100-130°C and maintain for 1-3 hours to complete the reaction.

-

The resulting this compound dichloride can be purified by distillation.

Note: This protocol describes the synthesis from adipic acid, which cyclizes and aromatizes to form the thiophene ring, with the carboxyl groups being converted to acid chlorides in situ.

Esterification

Esterification of this compound is a crucial reaction for the synthesis of polyesters and other functional materials. The reaction can be carried out directly with alcohols under acidic conditions or via the more reactive diacyl chloride.

Table 2: Synthesis of this compound Esters

| Reactants | Catalyst/Method | Product | Yield | Reference |

| Thiophene, CCl4, ROH | VO(acac)2, Fe(acac)3, or Mo(CO)6 | 2-Thiophenecarboxylic and this compound esters | 44-85% (total) | [3] |

| Dimethyl 2,5-thiophenedicarboxylate, Glycols (3-6 carbons) | TBT, TTIP | Poly(alkylene 2,5-thiophenedicarboxylate)s | Not specified | [4] |

Experimental Protocol: Synthesis of Dimethyl 2,5-Thiophenedicarboxylate [4]

This protocol is for the synthesis of the dimethyl ester, which is a common precursor for polyesters.

-

This compound is first converted to its dimethyl ester. While the specific conditions are not detailed in the provided text, a standard Fischer esterification can be employed.

-

In a typical procedure, this compound would be refluxed in an excess of methanol (B129727) with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

The reaction progress can be monitored by techniques like thin-layer chromatography.

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis [4]

-

Combine dimethyl 2,5-thiophenedicarboxylate (1 molar equivalent) and a diol (e.g., 1,3-propanediol, 1,4-butanediol) in a 1:2 molar ratio in a glass reactor.

-

Add catalysts such as titanium tetrabutoxide (TBT) and titanium isopropoxide (TTIP) (e.g., 200 ppm of each).

-

The mixture is heated in a thermostated bath to initiate the transesterification reaction, leading to the formation of the polyester.

Amidation

The formation of amides from this compound is another important functionalization. This can be achieved by reacting the diacyl chloride or activated esters with amines. While specific yields for the amidation of this compound were not found, it is mentioned that branched alkyl esters of this diacid can provide acid amides in higher yields under milder conditions.

Reaction Workflows

The following diagrams illustrate the logical flow of the key reactions of the carboxyl groups of this compound.

Caption: Conversion of this compound to its Diacyl Chloride.

Caption: Direct Esterification of this compound.

Caption: Amidation via the Diacyl Chloride.

Conclusion

The carboxyl groups of this compound exhibit typical reactivity for aromatic dicarboxylic acids, readily undergoing conversion to acyl chlorides, esters, and amides. This reactivity makes it a valuable monomer for the synthesis of high-performance polymers and a versatile building block in organic synthesis. While the two carboxyl groups are electronically equivalent, further research into selective mono-functionalization could unveil more nuanced reactivity and open up new avenues for the design of complex molecules and materials. The provided protocols and data serve as a foundational resource for researchers working with this important heterocyclic compound.

References

- 1. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents [patents.google.com]

- 2. This compound Bridging Hexameric CeIII-Substituted Selenotungstate and Its Application for Detecting Mucin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

A Technical Guide to High-Purity 2,5-Thiophenedicarboxylic Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2,5-Thiophenedicarboxylic acid, a versatile heterocyclic building block with significant applications in pharmaceutical and materials science research. This document outlines commercial supplier specifications, analytical methodologies for quality control, and insights into its role in relevant biological pathways.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers, catering to laboratory-scale research through to bulk manufacturing needs. The purity of the commercially available material is typically high, with most suppliers offering grades of 99% or greater. The compound is generally supplied as a white to light yellow crystalline powder.

For researchers and drug development professionals, the consistency and purity of starting materials are critical. The following table summarizes the specifications of this compound available from prominent chemical suppliers.

| Supplier | Purity Specification | Analytical Method | Product Number |

| Sigma-Aldrich | 99%[1][2] | - | 405191 |

| Tokyo Chemical Industry (TCI) | >98.0% | GC, Titration | T2347 |

| Ottokemi | 99%[3] | - | T 3178 |

| Fisher Scientific (Alfa Aesar) | 97% | - | - |

| Georganics | High Purity[4] | - | GEO-02317 |

| Benchchem | High-Purity | - | - |

| Chem-Impex | - | - | - |

| Hangzhou Lingrui Chemical | 90-99.99% | - | - |

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is crucial for its application in sensitive research areas such as drug development. The primary analytical techniques employed for quality control are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS). Titration is also a common method for determining the assay of the dicarboxylic acid.

Representative HPLC Protocol for Purity Determination

While specific protocols are proprietary to each supplier, a general reverse-phase HPLC method can be employed for the purity analysis of this compound. One synthesis report mentions the use of HPLC to confirm a purity of 99.13%[5]. Based on methods for similar aromatic carboxylic acids, a representative protocol is provided below.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm). Flow Rate: 1.0 mL/min Injection Volume: 10 µL Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent).

This method separates the main compound from potential impurities, such as unreacted starting materials, byproducts from the synthesis, or degradation products. The peak area of this compound relative to the total peak area provides a quantitative measure of its purity.

General Gas Chromatography (GC) Method

For the analysis of volatile impurities, Gas Chromatography is a suitable technique. Tokyo Chemical Industry (TCI) specifies GC as one of the methods for purity determination.

Column: A non-polar or medium-polarity capillary column. Injector Temperature: 250 °C Detector: Flame Ionization Detector (FID) Carrier Gas: Helium or Nitrogen Temperature Program: A temperature gradient is programmed to ensure the separation of components with different boiling points. Sample Preparation: The sample may require derivatization to increase its volatility before injection.

Potential Impurities

The synthesis of this compound can result in several potential impurities. Common synthetic routes, such as the oxidation of 2,5-dimethylthiophene (B1293386) or the reaction of adipic acid with a sulfurizing agent, may lead to the following types of impurities[6]: